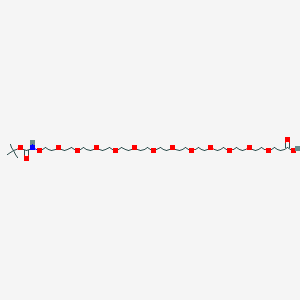

t-Boc-Aminooxy-PEG12-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG12-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and aminooxy compounds. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable bond. The Boc-protected amine can be deprotected under mild acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

t-Boc-Aminooxy-PEG12-acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.

Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions

Common Reagents and Conditions

EDC or HATU: Used as activators for the reaction between the terminal carboxylic acid and primary amine groups.

Mild Acidic Conditions: Used for deprotecting the Boc-protected amine

Major Products Formed

The major products formed from these reactions include stable amide bonds and deprotected amines, which are essential for further chemical modifications and applications .

Aplicaciones Científicas De Investigación

Bioconjugation

t-Boc-Aminooxy-PEG12-acid is extensively used in bioconjugation processes, particularly for:

- Linking biomolecules : The aminooxy group allows for the formation of oxime bonds with aldehyde-containing compounds. This reaction is crucial for creating stable bioconjugates that can be monitored via techniques like mass spectrometry and NMR spectroscopy .

- Drug conjugation : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy by specifically targeting cancer cells while minimizing effects on healthy tissues .

Targeted Drug Delivery Systems

The compound plays a significant role in developing targeted drug delivery systems:

- PROTACs (Proteolysis Targeting Chimeras) : this compound is utilized to connect ligands that bind to target proteins with E3 ligase recruiters, enabling selective degradation of proteins within cells. This approach offers a novel therapeutic strategy for various diseases, including cancer .

- Site-specific modification : The ability to selectively deprotect the t-Boc group under mild conditions allows for precise modifications of biomolecules, facilitating tailored therapeutic interventions .

Research and Development

In pharmaceutical research, this compound serves as a versatile functional group for:

- Protein labeling : It enables the attachment of labels to proteins, aiding in tracking and analyzing biomolecular interactions .

- Synthesis of novel therapeutics : Researchers are exploring its potential in synthesizing new drugs that leverage its unique reactivity profile for better efficacy and safety profiles .

Case Study 1: Development of PROTACs

Recent studies have demonstrated the effectiveness of this compound in synthesizing PROTACs. These studies focus on the kinetics and stability of oxime bonds formed between this compound and various aldehydes, showcasing its potential in targeted protein degradation strategies .

Case Study 2: Antibody-drug Conjugates

In another application, researchers have utilized this compound to create ADCs that enhance therapeutic effects against specific cancer types. The PEG chain improves solubility, while the aminooxy functionality facilitates stable conjugation with antibodies, leading to effective targeting of cancer cells .

Mecanismo De Acción

t-Boc-Aminooxy-PEG12-acid exerts its effects by acting as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparación Con Compuestos Similares

Similar Compounds

- t-Boc-Aminooxy-PEG1-amine

- t-Boc-Aminooxy-PEG12-NHS ester

- t-Boc-Aminooxy-PEG12-t-butyl ester

Uniqueness

t-Boc-Aminooxy-PEG12-acid is unique due to its long PEG chain, which provides increased solubility and flexibility in aqueous media. This property makes it particularly suitable for applications requiring high solubility and stability .

Actividad Biológica

t-Boc-Aminooxy-PEG12-acid is a specialized polyethylene glycol (PEG) derivative that has garnered attention in the fields of bioconjugation and drug development due to its unique chemical properties and significant biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of three key components:

- t-Butyloxycarbonyl (t-Boc) Group : This protecting group shields the amino functionality during synthetic processes, allowing for selective deprotection when necessary.

- Aminooxy Functional Group : This group facilitates the formation of stable covalent bonds with aldehydes, which is crucial for bioconjugation applications.

- Terminal Carboxylic Acid : This functional group can react with primary amines to form stable amide bonds, enhancing its utility in drug development.

The compound's structure enables it to act as a versatile linker in various biochemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

The primary mechanism of action for this compound involves its role as a linker in PROTACs. PROTACs function by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The PEG12 spacer provides flexibility and solubility, which are essential for effective bridging between the target protein and E3 ligase .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with biomolecules. This property is particularly beneficial in:

- Targeted Drug Delivery : By linking specific ligands to target proteins, this compound aids in developing targeted therapies that minimize off-target effects.

- Bioconjugation : The aminooxy group allows for the formation of oxime bonds with aldehyde-containing compounds, facilitating the creation of stable bioconjugates that can be monitored using mass spectrometry and NMR spectroscopy .

Applications in Research and Medicine

This compound has a wide range of applications across various scientific domains:

- Chemistry : It is used as a linker in synthesizing PROTACs and other bioconjugates.

- Biology : The compound aids in studying protein-protein interactions and developing novel therapeutic agents.

- Medicine : It plays a crucial role in drug discovery and development, particularly in designing targeted therapies for diseases such as cancer .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on PROTACs : Research demonstrated that this compound could successfully link ligands to E3 ligase recruiters, leading to targeted protein degradation. This approach has shown promise in modulating protein levels therapeutically .

- Bioconjugation Studies : Investigations into the kinetics and stability of bioconjugates formed using this compound revealed its effectiveness in forming stable oxime bonds with aldehyde-containing compounds. Techniques such as mass spectrometry were employed to monitor these interactions .

Comparative Analysis

| Compound | Key Features | Applications |

|---|---|---|

| This compound | PEG derivative with aminooxy group | PROTAC synthesis, targeted drug delivery |

| t-Boc-Aminooxy-PEG12-Boc | Similar structure but without carboxylic acid | Linker for various bioconjugates |

| t-Boc-N-amido-PEG12-acid | Contains amido group instead of aminooxy | Drug conjugation and protein labeling |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO17/c1-32(2,3)50-31(36)33-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-38-7-6-37-5-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRDHSKTJNZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.